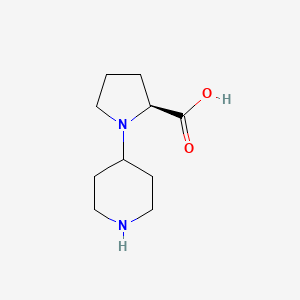
1-(4-piperidinyl)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-piperidinyl)-L-proline is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
1. Antimicrobial Activity
1-(4-Piperidinyl)-L-proline has been investigated for its potential as an antimicrobial agent. Research indicates that proline-rich antimicrobial peptides (PrAMPs), which include this compound, exhibit significant efficacy against multi-drug resistant pathogens. Modifications at specific positions in these peptides have shown enhanced antimicrobial activity, suggesting that proline residues play a role in their effectiveness against bacteria such as Escherichia coli .
2. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to prevent endoplasmic reticulum stress in microglial cells, a mechanism implicated in neurodegenerative diseases such as multiple sclerosis. Co-administration of this compound with L-azetidine-2-carboxylic acid significantly improved cell viability and reduced markers of inflammation and stress response .
Biochemical Applications
1. Chiral Organocatalyst
In organic synthesis, this compound serves as a chiral organocatalyst for various asymmetric reactions. Its ability to stabilize transition states allows for the efficient synthesis of complex molecules, including spiro and fused N-heterocycles . The compound's low toxicity and stability make it an attractive option for chemists seeking environmentally friendly catalytic systems.
2. Protein Structure Studies
The unique conformational rigidity of proline derivatives like this compound makes them valuable in studying protein folding and structure. They can serve as structural probes in peptide synthesis, allowing researchers to investigate the effects of proline substitutions on peptide conformation and stability .
Industrial Applications
1. Cosmetic Formulations
Due to its biocompatibility and safety profile, this compound is being explored in cosmetic formulations. Its properties can enhance the stability and efficacy of topical products, potentially improving skin hydration and barrier function . The formulation of creams incorporating this compound has shown promise in wound healing applications, demonstrating its utility in dermatological products.
Case Studies
特性
分子式 |
C10H18N2O2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
(2S)-1-piperidin-4-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H18N2O2/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8/h8-9,11H,1-7H2,(H,13,14)/t9-/m0/s1 |
InChIキー |
JWGKVFFVSKMJQU-VIFPVBQESA-N |
異性体SMILES |
C1C[C@H](N(C1)C2CCNCC2)C(=O)O |
正規SMILES |
C1CC(N(C1)C2CCNCC2)C(=O)O |
配列 |
P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















